molecular formula C14H10F2O2 B6398271 5-Fluoro-2-(3-fluoro-2-methylphenyl)benzoic acid, 95% CAS No. 1261925-51-2

5-Fluoro-2-(3-fluoro-2-methylphenyl)benzoic acid, 95%

Cat. No. B6398271
CAS RN: 1261925-51-2
M. Wt: 248.22 g/mol
InChI Key: CETNXXAABDYXKE-UHFFFAOYSA-N
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Description

5-Fluoro-2-(3-fluoro-2-methylphenyl)benzoic acid (FFMBA) is a fluorinated aromatic carboxylic acid with a molecular formula of C10H7FO2. It is a colorless solid that is soluble in organic solvents. FFMBA has several important applications in scientific research and is used as a model compound for the study of aromatic carboxylic acids.

Scientific Research Applications

5-Fluoro-2-(3-fluoro-2-methylphenyl)benzoic acid, 95% has several important applications in scientific research. It is used as a model compound for the study of aromatic carboxylic acids and their derivatives. It has also been used in the synthesis of novel polymers, such as polyurethanes and polyesters. 5-Fluoro-2-(3-fluoro-2-methylphenyl)benzoic acid, 95% has also been used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

5-Fluoro-2-(3-fluoro-2-methylphenyl)benzoic acid, 95% is an inhibitor of the enzyme cyclooxygenase (COX). COX is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are important mediators of inflammation and pain. 5-Fluoro-2-(3-fluoro-2-methylphenyl)benzoic acid, 95% inhibits the activity of COX by binding to the active site of the enzyme and preventing the conversion of arachidonic acid to prostaglandins.
Biochemical and Physiological Effects
The inhibition of COX by 5-Fluoro-2-(3-fluoro-2-methylphenyl)benzoic acid, 95% has several important effects on the body. It reduces inflammation, which can help to reduce pain. It also reduces the production of prostaglandins, which can help to reduce the risk of certain diseases such as cancer and heart disease.

Advantages and Limitations for Lab Experiments

The use of 5-Fluoro-2-(3-fluoro-2-methylphenyl)benzoic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easily synthesized. It is also a relatively stable compound, making it suitable for use in long-term experiments. The main limitation of 5-Fluoro-2-(3-fluoro-2-methylphenyl)benzoic acid, 95% is that it is not very soluble in water, which can limit its use in certain experiments.

Future Directions

In the future, 5-Fluoro-2-(3-fluoro-2-methylphenyl)benzoic acid, 95% could be used to develop more effective COX inhibitors with fewer side effects. It could also be used to develop more effective anti-inflammatory drugs. Additionally, it could be used to develop more effective polymers for use in a variety of applications. Finally, it could be used to develop more effective agrochemicals for use in agriculture.

Synthesis Methods

5-Fluoro-2-(3-fluoro-2-methylphenyl)benzoic acid, 95% can be synthesized through the reaction of 2-methylbenzaldehyde and 3-fluorobenzoyl chloride in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane. The reaction yields a mixture of 5-fluoro-2-(3-fluoro-2-methylphenyl)benzoic acid and 2-fluoro-3-methylbenzoic acid. The mixture can then be separated by column chromatography.

properties

IUPAC Name

5-fluoro-2-(3-fluoro-2-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-8-10(3-2-4-13(8)16)11-6-5-9(15)7-12(11)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETNXXAABDYXKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C2=C(C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689249
Record name 3',4-Difluoro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261925-51-2
Record name 3',4-Difluoro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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